Ethyl cyclobutanecarboxylate appears as a clear, colorless to very pale yellow liquid. It has a boiling point of approximately 159°C and a flash point of 41°C, indicating that it is flammable under certain conditions . The compound is stable under proper conditions and does not exhibit special reactivity, although it should be kept away from oxidizing agents .
These reactions demonstrate the compound's versatility in organic synthesis .
Ethyl cyclobutanecarboxylate can be synthesized through several methods:
Ethyl cyclobutanecarboxylate has several applications, primarily in organic synthesis as a reagent. Its unique structure allows it to be used in:
Ethyl cyclobutanecarboxylate shares structural similarities with various other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclobutanecarboxylic Acid | C₄H₆O₂ | Parent acid of ethyl cyclobutanecarboxylate |
Ethyl Butanoate | C₆H₁₂O₂ | Simple ester with a straight-chain structure |
Ethyl 1,1-Cyclobutanedicarboxylate | C₈H₁₄O₄ | Contains two carboxylic groups |
Ethyl Cyclopentanecarboxylate | C₇H₁₂O₂ | Similar structure but with a pentane ring |
Ethyl cyclobutanecarboxylate's uniqueness lies in its cyclic structure combined with an ester functionality, which is less common compared to linear esters like ethyl butanoate. This structural feature may impart different physical and chemical properties compared to its linear counterparts.
Flammable